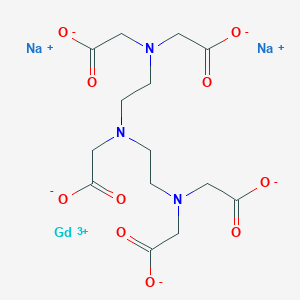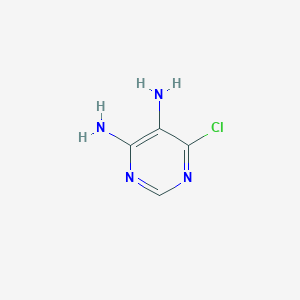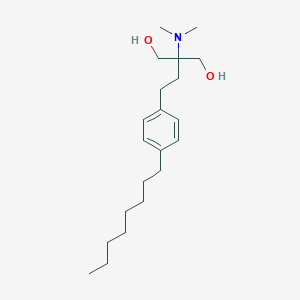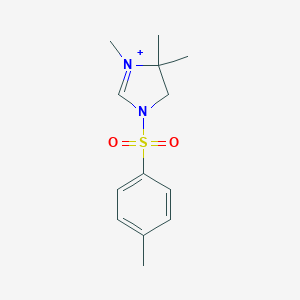
1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used in various fields of research, including organic synthesis, catalysis, and material science.
Mécanisme D'action
The mechanism of action of 1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)- is not fully understood. However, it is believed to act as a Lewis acid catalyst, which facilitates the reaction between two or more molecules. The sulfonyl group attached to the imidazole ring is thought to enhance the catalytic activity of the compound.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)-. However, studies have shown that it is relatively non-toxic and does not exhibit significant cytotoxicity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)- in lab experiments is its high catalytic activity. It is also relatively stable and easy to handle. However, one of the limitations is that it is relatively expensive compared to other catalysts.
Orientations Futures
There are several future directions for research on 1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)-. One area of interest is the development of new synthetic methods using this compound as a catalyst. Another area of research is the use of this compound in the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in various fields of research.
Conclusion:
In conclusion, 1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)- is a versatile chemical compound with a wide range of applications in scientific research. Its high catalytic activity and relative stability make it an attractive catalyst for organic synthesis reactions and material science. Further research is needed to fully understand the potential applications of this compound and to develop new synthetic methods using this compound as a catalyst.
Méthodes De Synthèse
The synthesis of 1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)- is a multi-step process that involves the reaction of imidazole with 4-methylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)- has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, particularly in the synthesis of heterocyclic compounds. It has also been used in material science as a building block for the synthesis of polymers and other advanced materials.
Propriétés
Numéro CAS |
140703-19-1 |
|---|---|
Nom du produit |
1H-Imidazolium, 4,5-dihydro-3,4,4-trimethyl-1-((4-methylphenyl)sulfonyl)- |
Formule moléculaire |
C13H19N2O2S+ |
Poids moléculaire |
267.37 g/mol |
Nom IUPAC |
1,5,5-trimethyl-3-(4-methylphenyl)sulfonyl-4H-imidazol-1-ium |
InChI |
InChI=1S/C13H19N2O2S/c1-11-5-7-12(8-6-11)18(16,17)15-9-13(2,3)14(4)10-15/h5-8,10H,9H2,1-4H3/q+1 |
Clé InChI |
PSMDXWOUDYBQGK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC([N+](=C2)C)(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC([N+](=C2)C)(C)C |
Synonymes |
1-(4-tosyl)-3,4,4-trimethyl-imidazolidine 1-(4-tosyl)-3,4,4-trimethylimidazolidine 1-(p-tosyl)-3,4,4-trimethylimidazolidine 1-TT-imidazolidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



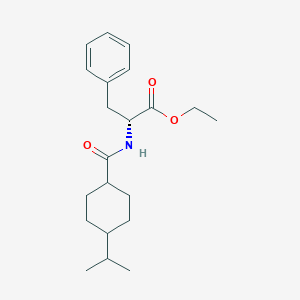
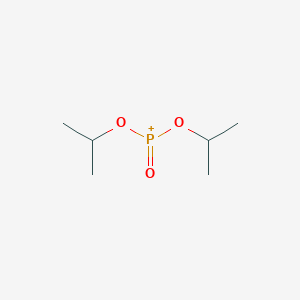
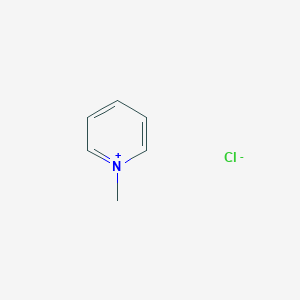
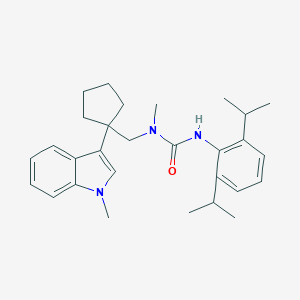
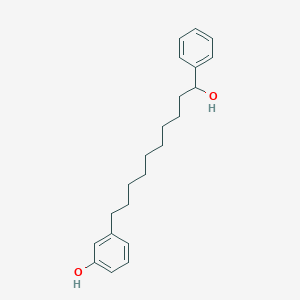
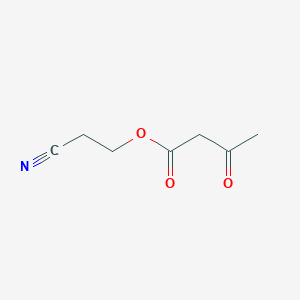
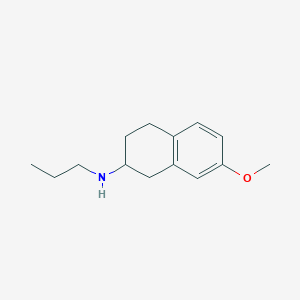
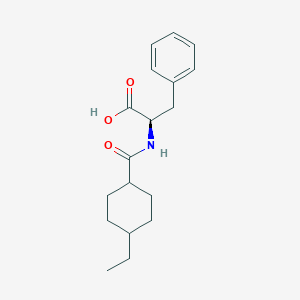
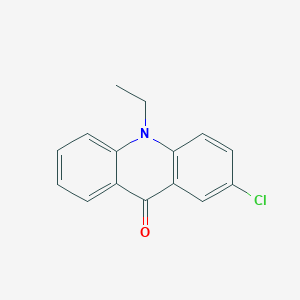
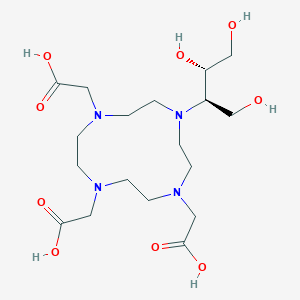
![[4-(4-Heptylphenyl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium;chloride](/img/structure/B126438.png)
